2-Bromo-beta-oxo-3-pyridinepropanenitrile
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
2-Bromo-beta-oxo-3-pyridinepropanenitrile is systematically identified by its IUPAC name, 3-(2-bromopyridin-3-yl)-3-oxopropanenitrile . This name reflects the compound’s core structure: a pyridine ring substituted at the 3-position with a 3-oxopropanenitrile side chain, where the 2-position of the pyridine bears a bromine atom. The “beta-oxo” descriptor indicates the ketone group at the β-position relative to the nitrile.
Key Nomenclatural Features:
| Component | Structural Role | IUPAC Descriptor |
|---|---|---|
| Pyridine ring | Core aromatic system | Pyridin-3-yl |
| Bromine substituent | Electrophilic group at position 2 | 2-bromo |
| Oxopropanenitrile side chain | Ketone and nitrile functionalities | 3-oxopropanenitrile |
This systematic nomenclature aligns with IUPAC guidelines for substituted heterocycles and functional groups.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₅BrN₂O , with a molecular weight of 225.04 g/mol . The formula accounts for:
- C₈ : Pyridine ring (5 carbons) + oxopropanenitrile side chain (3 carbons).
- Br : Bromine substituent.
- N₂ : Pyridine nitrogen + nitrile group.
- O : Ketone oxygen.
Molecular Identification Summary:
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 887593-99-9 | |
| Molecular Formula | C₈H₅BrN₂O | |
| Molecular Weight | 225.04 g/mol | |
| InChIKey | CPEWMXIVGMLEAQ-UHFFFAOYSA-N |
The compound’s molecular weight is consistent with its brominated structure and functional groups.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic data for this compound is not explicitly reported in the available literature. However, the compound’s three-dimensional conformation can be inferred from its structural analogs and functional groups:
- Pyridine Ring Geometry : The pyridine ring adopts a planar conformation due to aromatic stabilization, with the bromine atom at the 2-position and the oxopropanenitrile side chain at the 3-position.
- Ketone-Nitrile Interaction : The β-oxo group (C=O) and nitrile (C≡N) are separated by a single methylene group, enabling potential conjugation and stabilization of the α,β-unsaturated ketone system.
- Steroelectronic Effects : The electron-withdrawing bromine and nitrile groups likely enhance the electrophilicity of the ketone, influencing reactivity in synthetic applications.
While experimental crystallographic data (e.g., X-ray diffraction) are unavailable, computational models predict a planar arrangement of the pyridine ring and a linear nitrile group.
Spectroscopic Fingerprinting (NMR, IR, MS)
Spectroscopic characterization of this compound is critical for confirming its structure and functional group presence. Below is an analysis of expected spectral features based on analogous compounds and structural motifs:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy :
- Ketone (C=O) : Strong absorption at 1680–1750 cm⁻¹.
- Nitrile (C≡N) : Sharp peak at 2220–2260 cm⁻¹.
- C-Br Stretch : Weak absorption near 500–600 cm⁻¹.
Mass Spectrometry (MS) :
- Molecular Ion (M⁺) : Observed at m/z 225.04 (C₈H₅BrN₂O⁺).
- Fragmentation Patterns :
Spectroscopic Data Gaps :
Experimental spectra for this compound are not available in the provided sources. However, these predictions align with spectroscopic behaviors of structurally related β-ketonitriles and brominated pyridines.
Tautomeric and Resonance Behavior
This compound exhibits potential tautomerism and resonance stabilization due to its β-ketonitrile backbone and pyridine ring.
Tautomerism :
The compound’s β-ketonitrile structure allows for keto-nitrile and enol-nitrile tautomers. However, the electron-withdrawing nitrile group stabilizes the keto form, making the enol tautomer less favorable.
| Tautomer | Structure | Stability |
|---|---|---|
| Keto-Nitrile | Pyridine-C(=O)-CH₂-C≡N | Dominant (stabilized by nitrile’s electron-withdrawing effect) |
| Enol-Nitrile | Pyridine-C(-O⁻)-CH=C≡N⁺ | Minor (less stable due to charge separation) |
Resonance Stabilization :
- Pyridine Ring : Delocalization of the lone pair on nitrogen into the aromatic ring enhances stability.
- β-Ketonitrile Conjugation : Conjugation between the ketone and nitrile groups reduces electron density at the α-position, influencing reactivity.
Comparative Tautomerism :
In β-ketonitriles, keto-enol tautomerism is less pronounced compared to β-diketones due to the nitrile’s strong electron withdrawal. For this compound, the bromine substituent further destabilizes enol forms by increasing electron deficiency at the β-carbon.
Properties
IUPAC Name |
3-(2-bromopyridin-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-6(2-1-5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWMXIVGMLEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700760 | |
| Record name | 3-(2-Bromopyridin-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-99-9 | |
| Record name | 3-(2-Bromopyridin-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-beta-oxo-3-pyridinepropanenitrile, also known by its CAS number 887594-04-9, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anti-inflammatory effects, based on diverse sources including patents, research articles, and chemical databases.
The chemical structure of this compound is characterized by the presence of a bromine atom, a keto group, and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 201.03 g/mol. The compound is known for its stability and solubility in various solvents, making it suitable for different applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridinol-N-oxide derivatives possess strong activity against common skin bacteria such as Corynebacterium and Staphylococcus species. These bacteria are often responsible for malodor and skin infections . The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Efficacy of Pyridinol-N-Oxide Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various formulations aimed at treating skin conditions. It has been suggested that the compound may modulate inflammatory pathways, reducing cytokine production and promoting healing in chronic skin disorders . This property is particularly valuable in cosmetic and dermatological applications.
Case Study: Anti-inflammatory Effects
A study involving a formulation containing this compound demonstrated a reduction in erythema and inflammation in subjects with dermatitis. The results indicated that the compound could significantly alleviate symptoms associated with inflammatory skin conditions when applied topically .
Synthesis and Formulation
The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives. The compound can be incorporated into formulations such as creams, ointments, and deodorants due to its stability and efficacy against microbial growth .
Table 2: Formulations Containing this compound
| Product Type | Active Ingredients | Purpose |
|---|---|---|
| Antimicrobial Cream | This compound, Piroctone Olamine | Skin infection treatment |
| Deodorant Stick | This compound, Hexamidine | Odor control |
| Anti-inflammatory Gel | This compound | Reduce inflammation |
Scientific Research Applications
Synthetic Intermediates in Organic Chemistry
2-Bromo-beta-oxo-3-pyridinepropanenitrile serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its structure allows for versatile reactions that lead to the formation of complex molecules.
Synthesis of Thiazoline Derivatives
One notable application is in the synthesis of thiazoline derivatives. The compound can react with primary amines and carbon disulfide under catalyst-free conditions to yield N-alkylthiazoline-2-thiones. This method emphasizes green chemistry principles by avoiding harmful catalysts and using water as a solvent, resulting in high yields and environmentally friendly procedures .
Monobromination Reactions
The compound can be subjected to monobromination using N-bromosuccinimide (NBS), which facilitates the formation of monobrominated products with high efficiency. This reaction has been optimized to yield derivatives that are further utilized in various synthetic pathways .
Medicinal Chemistry Applications
The medicinal potential of this compound is significant due to its structural features that allow it to interact with biological targets.
Antineoplastic Activity
Research indicates that derivatives synthesized from this compound exhibit antineoplastic properties. For instance, the transformation of 2-bromo derivatives into thiazolyl compounds has shown promising results in inhibiting cancer cell proliferation .
Hypoglycemic and Anti-inflammatory Effects
Some derivatives derived from this compound have been reported to possess hypoglycemic and anti-inflammatory activities, making them candidates for further pharmacological studies aimed at treating diabetes and inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound derivatives.
Catalyst-Free Synthesis
A study highlighted a catalyst-free synthesis method for producing pyridine-2,6-bis(2-bromo-propane-1,3-dione) derivatives with yields exceeding 90%. This method underscores the compound's utility in creating complex molecules without the need for toxic catalysts .
Structural Characterization
The structural characterization of synthesized compounds through techniques such as NMR and mass spectrometry has confirmed the successful formation of desired products, validating their potential use in further applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Bromo-beta-oxo-3-pyridinepropanenitrile with three related compounds:
Key Observations :
- Polarity : The nitrile and ketone groups increase polarity, likely enhancing solubility in polar solvents (e.g., DMSO or acetone) relative to the methyl-substituted analog.
Reactivity and Stability
- Nitrile Group Reactivity: Unlike 3-cyanopyridine, the β-oxo group in this compound may facilitate tautomerism (keto-enol), enabling nucleophilic attacks at the α-carbon. This contrasts with 2-bromo-3-methylpyridine, where the methyl group is less reactive .
- Thermal Stability : Brominated pyridines generally exhibit moderate thermal stability. However, the nitrile group may introduce decomposition pathways (e.g., cyanide release under acidic conditions), necessitating stricter handling protocols compared to 2-bromo-5-nitropyridine.
Preparation Methods
Bromination of Pyridine Precursors
While direct literature on this compound is limited, closely related preparation methods for 2-bromo-substituted pyridines provide foundational insights. For instance, the bromination of 2-nitro-3-methoxypyridine to yield 2-bromo-3-methoxypyridine has been well-documented in patent CN103483247B. This method involves:
- Dissolving 2-nitro-3-methoxypyridine in an organic acid solvent (e.g., acetic acid).
- Adding a brominating agent such as hydrogen bromide in a molar ratio of approximately 1:2 to 1:3.
- Heating the reaction mixture gradually to 120-130 °C for 5-6 hours.
- Cooling and isolating the brominated product by filtration after pH adjustment with alkali.
This approach emphasizes controlled bromination conditions to achieve regioselectivity and high yield.
Introduction of Beta-Oxo and Nitrile Groups
The beta-oxo and nitrile functionalities in this compound are typically introduced by:
- Condensation or acylation reactions involving pyridine derivatives with cyanoacetyl or related reagents.
- Oxidation or selective functional group transformations to install the keto group adjacent to the nitrile.
Specific synthetic routes to this compound may involve:
- Starting from 2-bromopyridine derivatives.
- Reacting with cyanoacetyl chloride or cyanoacetic acid derivatives under basic or acidic catalysis.
- Employing mild oxidation conditions to form the beta-oxo group without affecting the bromine substituent.
Comparative Data Table of Preparation Parameters
Research Findings and Observations
Regioselective Bromination: The use of hydrogen bromide in organic acid solvents under controlled heating allows selective bromination at the 2-position of the pyridine ring without over-bromination or ring degradation.
Solvent Choice: Acetic acid is preferred for bromination due to its ability to dissolve the pyridine precursor and stabilize the reaction intermediates.
Reaction Control: Maintaining the reaction temperature between 120-130 °C and reaction time of 5-6 hours optimizes yield and purity.
pH Adjustment: Post-reaction neutralization with sodium hydroxide or sodium carbonate facilitates precipitation of the desired product, aiding in purification.
Functional Group Stability: The beta-oxo and nitrile groups are sensitive to harsh conditions; therefore, mild reaction conditions and selective reagents are necessary to avoid side reactions.
Summary and Recommendations
The preparation of this compound involves a multistep process starting from bromination of pyridine derivatives followed by installation of beta-oxo and nitrile functionalities. The key to successful synthesis lies in:
- Using controlled bromination conditions with hydrogen bromide in organic acid solvents.
- Employing mild acylation and oxidation steps to introduce the beta-oxo and nitrile groups.
- Careful pH control and purification steps to isolate the product in high purity.
Further optimization can be achieved by exploring alternative brominating agents, solvents, and catalysts to improve yields and reduce reaction times.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Optimize solvent polarity to stabilize the nitrile group during condensation .
Advanced: How to resolve contradictions in spectroscopic data for brominated pyridine derivatives?
Methodological Answer:
Contradictions in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from:
- Tautomerism : The β-oxo group may exhibit keto-enol tautomerism, altering spectral patterns. Use variable-temperature NMR to detect equilibrium shifts .
- Residual Solvents : Trace DMF or DMSO can obscure signals. Employ high-vacuum drying or deuterated solvent exchanges.
- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian or ORCA) to confirm assignments .
Example : A 2023 study on a related bromophenyl-propanenitrile compound reported conflicting NMR peaks due to rotational isomerism; dynamic NMR at 298–343 K resolved the issue .
Basic: What characterization techniques are essential for confirming the structure?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 255.98 for C₈H₅BrN₂O).
- IR Spectroscopy : Detect C≡N stretch (~2200 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced: How to design experiments for studying reactivity of the bromine substituent?
Methodological Answer:
The bromine atom is pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura). Design experiments as follows:
Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Ni(dppe)Cl₂ in DMF/H₂O under inert conditions.
Kinetic Studies : Monitor coupling efficiency (GC-MS) with varying boronic acids (electron-rich vs. poor).
Side-Reaction Mitigation : Add TBAB (tetrabutylammonium bromide) to suppress debromination .
Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates. A 2009 study on 3-bromo-pyridine derivatives achieved >90% yield using Pd(OAc)₂/XPhos .
Basic: What are potential research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : As a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathways) due to the pyridine-nitril moiety’s hydrogen-bonding capability.
- Material Science : Serve as a precursor for conductive polymers via palladium-catalyzed polymerization .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., replace Br with Cl, add methyl groups) .
Biological Assays : Test against target enzymes (e.g., IC₅₀ measurements via fluorescence polarization).
Computational Modeling :
- Perform docking studies (AutoDock Vina) to predict binding affinities.
- Calculate electrostatic potential maps (MEP) to identify reactive sites .
Case Study : A 2023 SAR study on a thiophene-analog propanenitrile revealed that bulkier substituents at the β-position reduced solubility but improved IC₅₀ values by 40% .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Varying pH or temperature alters enzyme kinetics. Standardize protocols (e.g., 25°C, pH 7.4).
- Purity : Trace impurities (e.g., unreacted bromopyridine) can skew results. Use HPLC (≥98% purity) and spiking experiments .
- Cell Line Variability : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) .
Q. Resolution Workflow :
Replicate assays with independent synthetic batches.
Perform dose-response curves (10⁻⁹–10⁻³ M) to confirm potency trends.
Advanced: What crystallographic methods are suitable for structural elucidation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement .
- Data Collection : Cool crystals to 100 K to minimize disorder.
- Resolution : Aim for ≤0.8 Å to resolve Br and O positions.
- Twinned Data Handling : Apply SHELXD for structure solution if crystals are twinned .
Example : A 2020 study resolved disorder in a brominated pyridine derivative using SHELXL’s TWIN/BASF commands, achieving R₁ = 0.032 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
